molecular formula C16H13FO4 B13000407 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid

Cat. No.: B13000407
M. Wt: 288.27 g/mol
InChI Key: GVVXAFLSMJWQHC-UHFFFAOYSA-N
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Description

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid is an organic compound with the molecular formula C16H13FO4 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of an acetyl group, a fluorobenzyl ether, and a benzoic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-acetylsalicylic acid and 3-fluorobenzyl alcohol.

    Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 3-fluorobenzyl alcohol is reacted with 5-acetylsalicylic acid under reflux conditions to form the desired product.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, while the fluorobenzyl ether can enhance the compound’s lipophilicity and binding affinity to target proteins . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C16H13FO4

Molecular Weight

288.27 g/mol

IUPAC Name

5-acetyl-2-[(3-fluorophenyl)methoxy]benzoic acid

InChI

InChI=1S/C16H13FO4/c1-10(18)12-5-6-15(14(8-12)16(19)20)21-9-11-3-2-4-13(17)7-11/h2-8H,9H2,1H3,(H,19,20)

InChI Key

GVVXAFLSMJWQHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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